molecular formula C15H10Cl2N2O3 B5418749 3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide

3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide

Cat. No. B5418749
M. Wt: 337.2 g/mol
InChI Key: JGOZMLGFWOSRIS-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide, also known as DCNA, is a chemical compound that has gained attention in scientific research due to its potential uses in various fields. DCNA is a type of acrylamide derivative that has been synthesized using specific methods, and its properties have been studied in detail to understand its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide exerts its biological effects by inhibiting specific enzymes and signaling pathways in cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation. It reduces the production of inflammatory mediators such as prostaglandins and cytokines, and also inhibits the migration of immune cells to sites of inflammation. This compound has also been found to exhibit anti-cancer effects by inducing cell death in cancer cells and inhibiting their proliferation.

Advantages and Limitations for Lab Experiments

3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide. One potential area of study is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. This compound can also be further modified to improve its pharmacological properties and reduce its toxicity. Another area of research is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound can be used as a photochromic material for optical storage devices and other applications in materials science.

Synthesis Methods

3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide can be synthesized by reacting 3,4-dichloroaniline with 2-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is then refluxed in ethanol, followed by recrystallization to obtain pure this compound. The synthesis method is relatively simple and has been optimized to produce high yields of this compound.

Scientific Research Applications

3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for drug development. This compound has also been used as a fluorescent probe for the detection of metal ions and as a photochromic material for optical storage devices.

properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-N-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-11-7-5-10(9-12(11)17)6-8-15(20)18-13-3-1-2-4-14(13)19(21)22/h1-9H,(H,18,20)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOZMLGFWOSRIS-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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